molecular formula C12H20N2O3 B12996775 Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate

Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B12996775
M. Wt: 240.30 g/mol
InChI Key: PTNIEWLLXAATQD-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like chloroform or methanol . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized spiro compounds .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate is unique due to its specific spiro structure and functional groups, which confer distinct reactivity and stability. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 2-oxo-1,8-diazaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-5-12(8-14)7-9(15)13-12/h4-8H2,1-3H3,(H,13,15)

InChI Key

PTNIEWLLXAATQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)N2

Origin of Product

United States

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